molecular formula C6H6ClFN2 B580423 (4-Chloro-3-fluorophenyl)hydrazine CAS No. 189513-52-8

(4-Chloro-3-fluorophenyl)hydrazine

Cat. No.: B580423
CAS No.: 189513-52-8
M. Wt: 160.576
InChI Key: MDOBNCTWLDLXME-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)hydrazine is an aromatic hydrazine derivative characterized by the presence of both chlorine and fluorine atoms on the phenyl ring

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which are structurally similar to (4-chloro-3-fluorophenyl)hydrazine, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound as well.

Mode of Action

It’s known that hydrazine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

It’s known that many indole derivatives affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 16058 suggests that it could potentially have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

It’s known that many indole derivatives have diverse biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

For example, the compound’s storage temperature is recommended to be 4°C , suggesting that it could potentially be sensitive to temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chloro-3-fluorophenyl)hydrazine can be synthesized through the reduction of aromatic diazonium salts. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale diazotization and reduction processes, optimized for yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the stability of the product.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form azo compounds or nitroso derivatives.

    Reduction: It can be further reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed:

    Azo Compounds: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Aromatics: Formed through nucleophilic substitution.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylhydrazine
  • 4-Fluorophenylhydrazine
  • 4-Chloro-3-fluorophenylhydrazinium chloride

Comparison: (4-Chloro-3-fluorophenyl)hydrazine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOBNCTWLDLXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189513-52-8
Record name (4-chloro-3-fluorophenyl)hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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